1,5-Bis(bromomethyl)-2,4-dichlorobenzene
Description
1,5-Bis(bromomethyl)-2,4-dichlorobenzene (CAS: 35510-03-3) is a halogenated aromatic compound characterized by two bromomethyl (-CH2Br) groups at positions 1 and 5 and two chlorine atoms at positions 2 and 4 on the benzene ring. It is a white to off-white powder with a molecular formula of C8H6Br2Cl2 and a molar mass of 355.85 g/mol. This compound is widely used as a precursor in organic synthesis, particularly in the production of OLED materials, metal catalysts, and fine chemicals due to its reactive bromomethyl groups, which facilitate cross-coupling and functionalization reactions .
Properties
CAS No. |
21903-54-8 |
|---|---|
Molecular Formula |
C8H6Br2Cl2 |
Molecular Weight |
332.84 g/mol |
IUPAC Name |
1,5-bis(bromomethyl)-2,4-dichlorobenzene |
InChI |
InChI=1S/C8H6Br2Cl2/c9-3-5-1-6(4-10)8(12)2-7(5)11/h1-2H,3-4H2 |
InChI Key |
ATOWOBSQDHATBB-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC(=C1CBr)Cl)Cl)CBr |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
1,5-Bis(bromomethyl)-2,4-dichlorobenzene can be synthesized through the bromination of 1,5-dimethyl-2,4-dichlorobenzene. The reaction typically involves the use of bromine (Br2) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions in a solvent like carbon tetrachloride (CCl4) .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive bromine and chlorinated compounds.
Chemical Reactions Analysis
Types of Reactions
1,5-Bis(bromomethyl)-2,4-dichlorobenzene undergoes several types of chemical reactions, including:
Nucleophilic substitution: The bromomethyl groups can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The bromomethyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to remove the bromine atoms, yielding the corresponding methyl derivative.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium alkoxides, thiols, and amines. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be employed.
Major Products Formed
Nucleophilic substitution: Substituted benzene derivatives with various functional groups.
Oxidation: Aldehydes or carboxylic acids.
Reduction: Methyl-substituted benzene derivatives.
Scientific Research Applications
1,5-Bis(bromomethyl)-2,4-dichlorobenzene has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: The compound can be employed in the synthesis of pharmaceutical intermediates and active ingredients.
Material Science: It is used in the preparation of polymers and other materials with specific properties.
Chemical Research: The compound serves as a model compound for studying reaction mechanisms and developing new synthetic methodologies.
Mechanism of Action
The mechanism of action of 1,5-Bis(bromomethyl)-2,4-dichlorobenzene primarily involves its reactivity towards nucleophiles and electrophiles. The bromomethyl groups are highly reactive, making the compound suitable for various substitution and addition reactions. The presence of chlorine atoms further enhances its reactivity by stabilizing the intermediate species formed during reactions.
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural and functional differences between 1,5-bis(bromomethyl)-2,4-dichlorobenzene and related compounds:
Crystallographic and Spectroscopic Differences
- Crystal Packing: Unlike 1,4-bis(4-chlorophenylseleno)-2,5-dimethoxybenzene, which forms intramolecular C-H⋯Cl interactions and Z-like conformations , the target compound lacks such directional interactions due to its symmetric bromomethyl groups.
- NMR Signatures : The ¹H-NMR spectrum of this compound shows distinct peaks for -CH2Br (~4.5 ppm) and aromatic protons (~7.5 ppm), differing from methoxy-substituted analogs where -OCH3 protons appear at ~3.8 ppm .
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